Cas no 1416881-89-4 (ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)

Ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a versatile indole derivative with applications in pharmaceutical and organic synthesis. Its structure features a chloro-substituted indole core with an ester functional group, enhancing reactivity for further derivatization. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of heterocyclic compounds with potential therapeutic properties. Its stability under standard conditions and well-defined crystalline form facilitate handling and purification. The presence of both electron-withdrawing and electron-donating substituents allows for selective modifications, making it valuable for medicinal chemistry research and fine chemical production.
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate structure
1416881-89-4 structure
Product name:ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
CAS No:1416881-89-4
MF:C12H12ClNO3
Molecular Weight:253.681582450867
CID:6003171
PubChem ID:165485863

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
    • EN300-1124578
    • 1416881-89-4
    • インチ: 1S/C12H12ClNO3/c1-3-17-12(16)10-8-6-7(13)4-5-9(8)14(2)11(10)15/h4-6,10H,3H2,1-2H3
    • InChIKey: PORZPOVSWKEYES-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C(=O)OCC)C(N2C)=O

計算された属性

  • 精确分子量: 253.0505709g/mol
  • 同位素质量: 253.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 46.6Ų

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1124578-0.1g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
0.1g
$1893.0 2023-10-26
Enamine
EN300-1124578-0.5g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
0.5g
$2066.0 2023-10-26
Enamine
EN300-1124578-0.05g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
0.05g
$1807.0 2023-10-26
Enamine
EN300-1124578-1g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
1g
$2152.0 2023-10-26
Enamine
EN300-1124578-0.25g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
0.25g
$1980.0 2023-10-26
Enamine
EN300-1124578-1.0g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4
1g
$2152.0 2023-06-09
Enamine
EN300-1124578-5g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
5g
$6239.0 2023-10-26
Enamine
EN300-1124578-2.5g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4 95%
2.5g
$4216.0 2023-10-26
Enamine
EN300-1124578-5.0g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4
5g
$6239.0 2023-06-09
Enamine
EN300-1124578-10.0g
ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
1416881-89-4
10g
$9252.0 2023-06-09

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate 関連文献

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylateに関する追加情報

Ethyl 5-Chloro-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole-3-Carboxylate: A Comprehensive Overview

Ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate, identified by the CAS number 1416881-89-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indole derivative family, which has been extensively studied due to its diverse biological activities and applications in drug design. The structure of ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate features a substituted indole ring system with a chlorine atom at position 5, a methyl group at position 1, and an ethoxycarbonyl group at position 3. These substituents contribute to its unique chemical properties and potential biological functions.

The synthesis of ethyl 5-chloro derivatives has been a focal point in recent research, particularly due to their role as intermediates in the development of bioactive molecules. Studies have shown that the introduction of chlorine at position 5 enhances the compound's stability and bioavailability, making it a valuable precursor in medicinal chemistry. Furthermore, the methyl group at position 1 and the ethoxycarbonyl group at position 3 play critical roles in modulating the compound's pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of ethyl 5-chloro derivatives with greater accuracy. For instance, molecular docking studies have revealed that this compound exhibits strong binding affinity towards various therapeutic targets, including enzymes involved in inflammatory pathways and cancer progression. These findings underscore its potential as a lead compound for drug discovery efforts.

In terms of applications, ethyl 5-chloro derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties. A study published in *Journal of Medicinal Chemistry* demonstrated that this compound significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation-related diseases such as arthritis and cardiovascular disorders. Additionally, its ability to scavenge free radicals makes it a promising candidate for antioxidant therapies.

The development of efficient synthetic routes for ethyl 5-chloro derivatives has also been a topic of interest. Researchers have reported novel methodologies involving microwave-assisted synthesis and catalytic cross-coupling reactions to enhance yield and purity. These innovations not only facilitate large-scale production but also pave the way for further structural modifications to optimize biological activity.

From an environmental perspective, the ecological impact of ethyl 5-chloro derivatives remains a subject of investigation. Studies conducted under simulated environmental conditions suggest that this compound undergoes gradual degradation under UV light and microbial action, reducing its persistence in ecosystems. However, further research is required to fully understand its environmental fate and potential risks.

In conclusion, ethyl 5-chloro derivatives represent a versatile class of compounds with immense potential in drug discovery and development. Their unique chemical structure, coupled with recent advances in synthetic methodologies and computational modeling, positions them as valuable tools in addressing unmet medical needs. As research continues to unravel their biological mechanisms and therapeutic applications, compounds like ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-carboxylate will undoubtedly play a pivotal role in shaping future treatments for various diseases.

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